molecular formula C18H20N2O2S B4385905 N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide

N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide

Cat. No. B4385905
M. Wt: 328.4 g/mol
InChI Key: IDGDXIAFDGWXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. The Bcl-2 family is a group of proteins that regulate programmed cell death, or apoptosis, in mammalian cells. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

ABT-737 selectively binds to the hydrophobic groove of anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family, such as N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from inhibiting pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis. ABT-737 induces apoptosis by promoting the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, ABT-737 has limited efficacy in some cancer cell lines, and resistance to ABT-737 has been observed in some cancer cells.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for lab experiments, including its selectivity for anti-apoptotic proteins of the N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide family and its ability to induce apoptosis in cancer cells. However, ABT-737 has limitations, including its limited efficacy in some cancer cell lines and its potential for resistance.

Future Directions

There are several future directions for the research and development of ABT-737. One direction is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Another direction is the development of combination therapies that can enhance the efficacy of ABT-737. Additionally, the development of analogs of ABT-737 with improved efficacy and selectivity is an area of active research. Finally, the potential use of ABT-737 in other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of exploration.

Scientific Research Applications

ABT-737 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-benzylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(23-12-15-7-4-3-5-8-15)18(22)20-17-10-6-9-16(11-17)19-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDXIAFDGWXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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